molecular formula C10H10N2O2 B8646603 7-Hydroxy-4-ethoxyquinazoline

7-Hydroxy-4-ethoxyquinazoline

Cat. No. B8646603
M. Wt: 190.20 g/mol
InChI Key: XTJRVINKXFDBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624025B2

Procedure details

A mixture of 7-hydroxyquinazolin-4-one (105 mg, 648 μmol), phosphorous oxychloride (2 ml), and dimethylaniline (85 μl, 671 μmol) was heated at reflux for 15 minutes in an argon atmosphere. The cooled mixture was concentrated under vacuum, and kept in an argon atmosphere to avoid hydrolysis. This residue was dissolved in ethanol (anhydrous, 3 mL), and a solution of sodium (283 mg, 12.34 mmol) in ethanol (3 ml) was added dropwise. The resulting yellow mixture was stirred at room temperature under argon for 2 hours, acidified to pH 6 using NaH2PO4 and extracted with ethyl acetate (3×50 mL). The combined extracts were dried (MgSO4), filtered and concentrated. The white solid (156 mg) was used without further purification.
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.CN(C)[C:20]1C=CC=C[CH:21]=1.[Na]>C(O)C>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([O:12][CH2:20][CH3:21])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1 |^1:26|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
OC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
85 μL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
283 mg
Type
reactant
Smiles
[Na]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow mixture was stirred at room temperature under argon for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes in an argon atmosphere
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
hydrolysis
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The white solid (156 mg) was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=CC=C2C(=NC=NC2=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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